5-Carboxyhexyl Phthalate-d4
Description
Properties
Molecular Formula |
C₂₂H₂₆D₄O₈ |
|---|---|
Molecular Weight |
426.49 |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Parent Phthalates Leading to 5 Carboxyhexyl Phthalate
General Phthalate (B1215562) Diester Metabolism: Ester Cleavage and Oxidative Pathways
The metabolism of phthalate diesters generally begins with a Phase I biotransformation, characterized by the cleavage of one of the ester linkages, followed by a series of oxidative reactions. This initial phase is critical for increasing the water solubility of the lipophilic parent compounds, thereby facilitating their subsequent metabolism and excretion nih.govcdc.gov.
Formation of Monoester Intermediates
The first and obligatory step in the metabolism of phthalate diesters is the hydrolysis of one of the two ester bonds by nonspecific esterases and lipases, which are abundant in the intestines and various other tissues nih.govmdpi.com. This enzymatic cleavage results in the formation of a phthalate monoester and an alcohol corresponding to the cleaved side chain nih.govmdpi.com. These monoester metabolites are often considered the primary biologically active forms of phthalates nih.gov.
Subsequent Oxidative Modifications: Hydroxylation, Oxo-formation, and Carboxylation
Following the initial hydrolysis, the resulting monoester intermediates, particularly those with longer alkyl chains, undergo further Phase I metabolic transformations nih.govmdpi.com. These oxidative modifications primarily occur on the remaining alkyl side chain and involve a sequence of enzymatic reactions, including hydroxylation, oxo-formation, and carboxylation nih.govnih.gov.
Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the introduction of a hydroxyl group (-OH) onto the alkyl chain.
Oxo-formation: The newly formed hydroxyl group can be further oxidized to a keto group (=O), forming an oxo-metabolite.
Carboxylation: Subsequent oxidation of the oxo-group or the terminal methyl group of the alkyl chain leads to the formation of a carboxylic acid group (-COOH), resulting in a carboxy-metabolite such as 5-Carboxyhexyl Phthalate nih.govcpsc.govnih.gov.
These oxidative steps generate more polar and hydrophilic metabolites, which can then be more readily eliminated from the body nih.gov.
Specific Formation of 5-Carboxyhexyl Phthalate (cx-MPHxP) from Parent Phthalates
5-Carboxyhexyl Phthalate is a known urinary metabolite of specific parent phthalate diesters, namely Di-(2-propylheptyl) Phthalate (DPHP) and Di(5-methylhexyl) Phthalate (DMHP).
Metabolism of Di-(2-propylheptyl) Phthalate (DPHP)
The metabolism of Di-(2-propylheptyl) Phthalate (DPHP) has been studied in humans and involves the formation of several oxidized metabolites. Following oral administration, DPHP is first hydrolyzed to its monoester, mono-(2-propylheptyl) phthalate (MPHP) cpsc.govnih.gov. The MPHP then undergoes oxidation on its heptyl side chain.
The proposed metabolic pathway leading to a carboxyhexyl metabolite involves a series of oxidative steps cpsc.govnih.gov. One of the key urinary metabolites identified is mono-2-(propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP) nih.govnih.gov. In a human study with volunteers who ingested labeled DPHP-d4, cx-MPHxP was one of the specific metabolites measured in urine, although it was found to be a minor metabolite compared to others like the hydroxy- and oxo-metabolites nih.gov.
Urinary Metabolites of DPHP in Human Volunteers
The table below shows the mean percentage of the administered DPHP dose excreted as specific metabolites in urine within 48 hours, based on a study of five male volunteers.
| Metabolite | Abbreviation | Mean Excretion (% of Dose) |
|---|---|---|
| mono-2-(propyl-6-oxoheptyl)-phthalate | oxo-MPHP | 13.5 ± 4.0 |
| mono-2-(propyl-6-hydroxy-heptyl)-phthalate | OH-MPHP | 10.7 ± 3.6 |
| mono-2-(propyl-6-carboxy-hexyl)-phthalate | cx-MPHxP | 0.48 ± 0.13 |
Data from a human volunteer study on DPHP metabolism nih.gov.
Metabolism of Di(5-methylhexyl) Phthalate (DMHP)
Studies in rats have elucidated the metabolic fate of Di(5-methylhexyl) Phthalate (DMHP). After oral administration, DMHP is rapidly absorbed and metabolized nih.gov. The primary metabolic pathway involves hydrolysis to its monoester, mono-5-methylhexyl phthalate (MMHP) nih.gov. Subsequently, the MMHP undergoes oxidative metabolism. Among the major urinary metabolites identified was 5-carboxyhexyl phthalate nih.gov. This indicates a metabolic pathway where the methyl group at the 5-position of the hexyl chain is oxidized to a carboxylic acid.
Major Urinary Metabolites of DMHP in Rats
This table lists the major monoester metabolites of Di(5-methylhexyl) Phthalate (DMHP) identified in the urine of rats.
| Metabolite |
|---|
| 5-hydroxy-5-methylhexyl phthalate |
| 6-hydroxy-5-methylhexyl phthalate |
| 5-carboxyhexyl phthalate |
| 3-carboxypropyl phthalate |
Identified major urinary metabolites of DMHP in rats nih.gov.
Conjugation Reactions of Phthalate Metabolites (e.g., Glucuronidation)
Following the Phase I metabolic transformations (hydrolysis and oxidation), the resulting phthalate monoesters and their oxidized metabolites can undergo Phase II conjugation reactions nih.govnih.gov. The most common conjugation reaction for phthalate metabolites is glucuronidation nih.govnih.gov. This process involves the covalent attachment of a glucuronic acid molecule to the metabolite, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) mdpi.comnih.govnih.gov.
Glucuronidation significantly increases the water solubility and molecular weight of the phthalate metabolites, which facilitates their excretion in urine and bile nih.govmdpi.com. The addition of the highly polar glucuronic acid moiety effectively detoxifies the metabolites by rendering them biologically inactive and readily transportable out of the body nih.gov. Both the primary monoester metabolites and the secondary oxidized metabolites can be substrates for glucuronidation nih.gov. In human urine, a significant portion of phthalate metabolites are found in their glucuronidated form nih.gov. The extent of glucuronidation can vary depending on the specific phthalate and its metabolites nih.gov.
Comparative Metabolic Profiles Across Relevant Biological Models
The biotransformation of parent phthalates, such as Di(2-ethylhexyl)phthalate (DEHP), into various metabolites, including the secondary oxidized metabolite 5-Carboxyhexyl Phthalate, exhibits significant variability across different biological models. These differences are primarily attributed to species-specific variations in the activity and expression of key metabolic enzymes. Understanding these comparative profiles is crucial for extrapolating toxicological data from animal models to humans.
Species-Specific Differences in Enzyme Activity
Research comparing the metabolic capacities of humans, mice, rats, and marmosets has revealed substantial differences in the enzymes responsible for DEHP metabolism. The initial hydrolysis of DEHP to mono(2-ethylhexyl)phthalate (MEHP) and the subsequent oxidation to form 5-Carboxyhexyl Phthalate are governed by enzymes including lipases, alcohol dehydrogenases (ADH), aldehyde dehydrogenases (ALDH), and cytochrome P450 (CYP) enzymes.
A comparative study of DEHP-metabolizing enzymes in the livers of humans and mice highlighted significant quantitative differences. nih.govfujita-hu.ac.jp For instance, microsomal lipase (B570770) activity was found to be considerably lower in humans than in mice, with the Vmax/Km value (an indicator of enzyme efficiency) in humans being just one-seventh of that in mice. nih.govfujita-hu.ac.jp Similarly, microsomal UDP-glucuronocyltransferase (UGT) activity and cytosolic ALDH activity were lower in humans, at one-sixth and one-half the levels seen in mice, respectively. nih.govfujita-hu.ac.jp Conversely, ADH activity was found to be twofold higher in humans than in mice. nih.govfujita-hu.ac.jpresearchgate.net
Further studies involving mice, rats, and marmosets have shown even wider variations. Lipase activity, which initiates the metabolic cascade by forming MEHP, can differ by as much as 27- to 357-fold among these species. nih.gov UGT activity for MEHP is highest in the liver microsomes of mice, followed by rats, and then marmosets. nih.gov ADH and ALDH activities also show distinct profiles; ADH activity in marmoset livers is 1.6 to 3.9 times greater than in rats or mice, while ALDH activity is 2 to 14 times higher in rats and marmosets compared to mice. nih.gov
| Enzyme | Comparative Activity (Human vs. Mouse) | Reference |
|---|---|---|
| Microsomal Lipase (Vmax/Km) | 1/7th in humans | nih.govfujita-hu.ac.jp |
| Microsomal UGT | 1/6th in humans | nih.govfujita-hu.ac.jp |
| Cytosolic ALDH | 1/2 in humans | nih.govfujita-hu.ac.jp |
| Alcohol Dehydrogenase (ADH) | 2-fold higher in humans | nih.govfujita-hu.ac.jpresearchgate.net |
Divergent Metabolic Pathways and Urinary Profiles
These enzymatic differences lead to distinct metabolic pathways being favored in different species, which is reflected in their urinary metabolite profiles. In humans, the metabolic pathway that oxidizes MEHP to mono(2-ethyl-5-oxohexyl)phthalate (B134464) (5oxo-MEHP) and subsequently to mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP), another designation for 5-Carboxyhexyl Phthalate, is a major route of biotransformation. researchgate.net
In contrast, this pathway is only minor in mice. researchgate.net The major metabolic route in mice involves the conversion of MEHP to mono(2-carboxymethyl-hexyl) phthalate (2cx-MMHP). researchgate.net Consequently, even with comparable estimated intakes of the parent compound DEHP, the urinary concentrations of its metabolites differ significantly between the species. researchgate.net Urinary levels of 5oxo-MEHP and 5cx-MEPP are notably higher in humans than in mice. nih.govfujita-hu.ac.jpresearchgate.net Conversely, the concentration of the primary metabolite, MEHP, is much higher in the urine of mice compared to humans. nih.govfujita-hu.ac.jpresearchgate.net This suggests a more efficient and extensive oxidation of MEHP in humans down the pathway that forms 5-Carboxyhexyl Phthalate.
| Metabolite | Relative Urinary Concentration (Human vs. Mouse) | Reference |
|---|---|---|
| mono(2-ethylhexyl)phthalate (MEHP) | Much lower in humans | nih.govfujita-hu.ac.jpresearchgate.net |
| mono(2-ethyl-5-oxohexyl)phthalate (5oxo-MEHP) | Higher in humans | nih.govfujita-hu.ac.jpresearchgate.net |
| mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP) | Higher in humans | nih.govfujita-hu.ac.jpresearchgate.net |
Insights from In Vitro Models
In addition to in vivo animal studies, in vitro models provide valuable insights into the specific biological activities of phthalate metabolites. Cell-based assays and tissue culture systems allow for the investigation of molecular mechanisms without the confounding factors of whole-body metabolism. For example, studies using human ovarian tissue in vitro have been employed to directly assess the effects of metabolites like MEHP on folliculogenesis. dtu.dk Other in vitro research has explored the interactions of various DEHP metabolites, including hydroxylated and carboxylated forms, with cellular targets such as thyroid hormone receptors. nih.govresearchgate.netmdpi.com These models are instrumental in comparing the relative potencies of different metabolites and elucidating their mechanisms of action at the cellular level.
Occurrence and Distribution of 5 Carboxyhexyl Phthalate and Its Analogs in Environmental and Biological Matrices
Environmental Occurrence of Parent Phthalates and Their Metabolites
Phthalates and their metabolic byproducts are pervasive environmental contaminants, found in water, soil, air, and dust. Their presence is a direct consequence of their extensive use in plastics, personal care products, and industrial applications.
Phthalate (B1215562) esters are frequently detected in various aquatic environments, including surface water and wastewater, primarily due to industrial and domestic discharge. nih.govnih.gov Wastewater treatment plants (WWTPs) are a significant source of phthalates in receiving waters, as these facilities receive influent from numerous domestic and industrial sources. sciepub.com
Studies have consistently identified several phthalates in raw and treated wastewater, with di(2-ethylhexyl) phthalate (DEHP) often being the most abundant. nih.gov For instance, in one study, DEHP concentrations in raw sewage ranged from 3.4 to 34 µg/L, while in treated effluent, the concentrations were between 0.083 and 6.6 µg/L. nih.gov The removal efficiency of WWTPs for phthalates can be high, approximately 95%, through a combination of biotransformation and adsorption to sludge. nih.gov However, the continuous influx of these compounds means that detectable levels are still released into the environment.
The concentrations of various phthalates in surface waters have been reported across different regions. For example, ranges for Diethyl phthalate (DEP), Dibutyl phthalate (DBP), and DEHP in surface waters were found to be 1.33 to 2300 ng/L, 1.69 to 4430 ng/L, and 2.26 to 5000 ng/L, respectively. iwaponline.com Research in China, France, Denmark, Austria, and the United States has also documented DEHP concentrations in surface water, with levels varying from 2.42 to 467 µg/L. iwaponline.com
It is also important to note that parent phthalates can transform into their monoester metabolites within sewer systems, indicating that the presence of these metabolites in wastewater is not solely from human excretion. researchgate.net
Table 1: Concentration of Selected Phthalates in Aqueous Environments
| Phthalate | Matrix | Concentration Range | Reference |
|---|---|---|---|
| DEHP | Raw Sewage | 3.4 - 34 µg/L | nih.gov |
| DEHP | Treated Wastewater Effluent | 0.083 - 6.6 µg/L | nih.gov |
| DEP | Surface Water | 1.33 - 2300 ng/L | iwaponline.com |
| DBP | Surface Water | 1.69 - 4430 ng/L | iwaponline.com |
| DEHP | Surface Water | 2.26 - 5000 ng/L | iwaponline.com |
Soil and sediment act as significant sinks for hydrophobic organic pollutants like phthalates. nih.gov Contamination of terrestrial environments occurs through various pathways, including the application of sewage sludge as fertilizer, atmospheric deposition, and the degradation of plastic waste. nih.govresearchgate.net
A study in the coastal areas of South China found that 15 different phthalate esters were present in all soil samples collected. The total concentration of these phthalates ranged from 0.445 to 4.437 mg/kg, with a mean concentration of 1.582 mg/kg. nih.gov Among the six priority phthalates listed by the US Environmental Protection Agency (USEPA), the total concentrations ranged from 0.239 to 3.495 mg/kg. nih.gov Agricultural practices, such as the use of plastic mulch and sewage sludge for fertilization, are significant contributors to the accumulation of phthalates in agricultural soils. nih.gov
The sorption of phthalate esters to soil and sediment is influenced by their hydrophobicity. researchgate.net Once in the soil, phthalates can be taken up by plants, leading to their entry into the food chain. nih.gov
Indoor environments often exhibit higher concentrations of phthalates compared to outdoor settings, primarily due to the abundance of plasticized products in homes, offices, and daycare centers. nih.govresearchgate.net Phthalates are semi-volatile organic compounds, meaning they can be released from materials into the air and subsequently adsorb onto airborne particles and settle in dust. mdpi.com
In a study of German daycare centers, Di-isobutyl phthalate (DiBP), Dibutyl phthalate (DnBP), and Di(2-ethylhexyl) phthalate (DEHP) were commonly found in indoor air, with median values of 468, 227, and 194 ng/m³, respectively. nih.gov In settled dust from the same daycare centers, the median concentrations of DEHP and Di-isononyl phthalate (DiNP) were 888 mg/kg and 302 mg/kg, respectively. nih.gov
A study conducted in South China homes found that the total concentrations of phthalates ranged from 279 to 5080 ng/m³ in indoor air and 48.7 to 2850 µg/g in indoor dust. nih.gov The predominant compounds were DnBP, DiBP, and DEHP and their metabolites. nih.gov Research in university dormitories also found that DEHP was the most predominant phthalate in settled dust. mdpi.com
Table 2: Median Concentrations of Selected Phthalates in Indoor Air and Dust
| Phthalate | Matrix | Median Concentration | Reference |
|---|---|---|---|
| DiBP | Indoor Air (Daycare Centers) | 468 ng/m³ | nih.gov |
| DnBP | Indoor Air (Daycare Centers) | 227 ng/m³ | nih.gov |
| DEHP | Indoor Air (Daycare Centers) | 194 ng/m³ | nih.gov |
| DEHP | Dust (Daycare Centers) | 888 mg/kg | nih.gov |
| DiNP | Dust (Daycare Centers) | 302 mg/kg | nih.gov |
Distribution in Biological Matrices (excluding human clinical)
The widespread environmental presence of phthalates leads to their uptake and metabolism by various organisms. This section focuses on the detection of phthalates and their metabolites in non-human animal samples and their presence in food products.
Animal studies, particularly with rodents, have been instrumental in understanding the metabolism of phthalates. Following exposure, phthalate diesters are rapidly hydrolyzed to their corresponding monoesters, which are considered more bioactive. nih.gov These monoesters can then undergo further biotransformation through hydroxylation and oxidation, leading to a variety of secondary metabolites that are excreted in urine and feces. nih.govnih.gov
In rats, DEHP is extensively metabolized, with significant differences observed in metabolite distribution compared to other species. nih.gov The metabolic pathway involves the initial hydrolysis of DEHP to mono-(2-ethylhexyl) phthalate (MEHP). tandfonline.com Subsequent oxidation of the aliphatic side chain of MEHP results in the formation of several polar metabolites that are excreted. nih.gov Long-branched phthalates, like DEHP, are further biotransformed and excreted in feces and urine as phase II conjugated compounds. nih.gov
Studies have shown that exposure to DEHP can lead to reproductive and developmental toxicity in animals. nih.govthescipub.com For instance, in female rats, DEHP exposure has been shown to decrease serum estradiol (B170435) levels and prolong the estrous cycle. thescipub.com The active metabolite, MEHP, has been found to inhibit estradiol production in vitro. thescipub.com
Food is considered a primary route of human exposure to phthalates. nih.govpotravinarstvo.com Contamination can occur at various stages, from primary production to processing and packaging. vetdergikafkas.org The lipophilic nature of many phthalates means they tend to accumulate in fatty foods such as dairy products, meat, and oils. vetdergikafkas.org
Migration from food packaging materials is a significant source of phthalate contamination. potravinarstvo.comvetdergikafkas.orgacs.org Phthalates are not chemically bonded to the plastic matrix and can leach into food, especially when in contact with fatty or acidic foods and at elevated temperatures. nih.govmendelu.cz
Several studies have investigated the migration of phthalates from packaging into different food types:
Dairy Products: Due to their high protein and lipid content, dairy products are susceptible to phthalate migration from plastic packaging during processing, transport, and storage. vetdergikafkas.org DEHP is a common phthalate detected in dairy products. vetdergikafkas.org
Meat Products: Studies on packaged beef have shown the translocation of phthalates like DnBP and diisooctyl phthalate (DiOP) from packaging into the meat. nih.gov The larger contact area and higher fat content of minced meat resulted in significantly higher phthalate migration compared to beef slices. nih.gov Another study on cooked meat products found that the migration of DBP and DEHP from textile packaging increased with storage time. potravinarstvo.com The migration was also found to be dependent on the fat content of the meat product, with higher fat content leading to greater migration. mendelu.cz
Oils and Fatty Foods: The lipophilic properties of food significantly influence phthalate migration. nih.gov One study found that phthalate migration was much higher in edible oil (1% to 14%) compared to mineral water (below 0.35%). nih.gov
Table 3: Migration of Phthalates into Food Products
| Food Product | Phthalate | Packaging Material | Key Finding | Reference |
|---|---|---|---|---|
| Minced Beef | DnBP | Various plastic packaging | Higher migration in minced meat (378.5 µg·kg⁻¹) compared to beef slices (88.2 µg·kg⁻¹). | nih.gov |
| Cooked Meat | DBP | Textile packaging | Increased from 0.40 to 3.37 mg·kg⁻¹ over 28 days of storage. | potravinarstvo.com |
| Cooked Meat | DEHP | Textile packaging | Increased from 0.58 to 14.66 mg·kg⁻¹ over 28 days of storage. | potravinarstvo.com |
| Cooking Oil | DBP | Plastic containers | Migration was approximately 50% more significant at 60 °C than at 20 °C. | acs.org |
Applications of 5 Carboxyhexyl Phthalate D4 in Exposure Science and Mechanistic Studies
Role as a Stable Isotope Internal Standard for Phthalate (B1215562) Metabolite Quantification
The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, particularly in the quantification of trace-level compounds in complex biological matrices. 5-Carboxyhexyl Phthalate-d4, a deuterated analog of the secondary metabolite of Di(2-ethylhexyl) phthalate (DEHP), serves as an exemplary internal standard for the accurate measurement of phthalate metabolites in human and environmental samples.
In analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the inclusion of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and reproducibility. These internal standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known amount of the internal standard to a sample at the beginning of the sample preparation process, any variations that occur during extraction, derivatization, and instrumental analysis affect both the analyte and the internal standard equally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric approach corrects for procedural errors and fluctuations, leading to more reliable and consistent results. For instance, in the analysis of phthalates in cosmetics, the use of deuterium-substituted internal standards like DBP-d4 and DEHP-d4 resulted in high accuracy and sensitivity, with recovery ranges between 95% and 106.1% and relative standard deviations (RSD) of less than 3.9%. researchgate.net This demonstrates the effectiveness of using isotopically labeled standards to ensure the quality of analytical data for phthalate quantification.
The importance of accurate standards is paramount, as discrepancies in commercial certified solutions of phthalate metabolites can significantly affect the accuracy of biomonitoring results and reduce the comparability of data across different laboratories.
Biological samples such as urine and serum are complex mixtures containing numerous endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. researchgate.net Matrix effects can either suppress or enhance the analyte signal, leading to underestimation or overestimation of its concentration. researchgate.net
This compound plays a crucial role in mitigating these matrix effects. Since the internal standard co-elutes with the native analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant. This effectively cancels out the influence of the matrix, allowing for accurate quantification even in complex samples. researchgate.net
Similarly, incomplete recovery of the analyte during sample preparation is a common source of error. Losses can occur at various stages, including extraction, evaporation, and reconstitution. Because this compound is added at the outset, it undergoes the same losses as the target analyte. By normalizing the analyte's response to that of the internal standard, the impact of incomplete and variable recovery is minimized, ensuring the final calculated concentration is accurate. For example, in the analysis of phthalate metabolites in urine, methods employing stable isotope dilution have demonstrated good recovery with acceptable precision.
Interactive Data Table: Impact of Internal Standard on Analytical Performance
| Parameter | Without Internal Standard | With this compound |
|---|---|---|
| Accuracy | Lower, susceptible to systematic errors | Higher, corrects for procedural variations |
| Precision (%RSD) | Higher, more variability between measurements | Lower, improved reproducibility |
| Matrix Effect | Significant potential for ion suppression/enhancement | Minimized through ratiometric measurement |
| Recovery | Dependent on extraction efficiency | Corrected for incomplete and variable recovery |
Utilization in Toxicokinetic Investigations (non-human animal models)
Toxicokinetic studies are essential for understanding the fate of a chemical within a biological system. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance, providing critical data for risk assessment. The use of isotopically labeled compounds like this compound in non-human animal models has significantly advanced our understanding of phthalate toxicokinetics.
By administering a deuterated phthalate diester to animal models, researchers can trace the metabolic fate of the parent compound and the formation of its metabolites, including the precursor to 5-Carboxyhexyl Phthalate. nih.govresearchgate.netslu.se The deuterium (B1214612) label allows for the unambiguous identification and quantification of the administered compound and its metabolites, distinguishing them from background levels of phthalates that may be present in the animals' environment or diet.
Studies in animal models, such as pigs, have been used to characterize the kinetics of DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). slu.se Following oral administration of DEHP, MEHP is readily absorbed and detected in the systemic circulation. slu.se Further metabolism leads to the formation of oxidized secondary metabolites. The use of labeled compounds is crucial in these studies to accurately determine the extent of absorption and the distribution of metabolites to various tissues.
Understanding how quickly a chemical and its metabolites are eliminated from the body is a key aspect of toxicokinetics. Studies using deuterium-labeled phthalates have provided valuable data on the elimination half-lives of various metabolites. For example, after a single oral dose of D4-MEHP in human volunteers, the mean elimination half-life of D4-MEHP was estimated to be 3.5 ± 1.4 hours. nih.gov More than 90% of the metabolites were excreted in the urine within the first 22 hours, with the highest excreted amount being mono-2-ethyl-5-carboxy-pentyl phthalate (a related metabolite). nih.gov
In another study involving combined inhalation and dermal exposure to D4-DEHP, the urinary elimination of metabolites was observed over time, allowing for the elucidation of excretion kinetics. researchgate.net Such data are vital for developing physiologically based toxicokinetic (PBTK) models that can predict the internal dose of phthalate metabolites in humans under different exposure scenarios.
Isotopically labeled compounds are invaluable tools for elucidating metabolic pathways. By administering a deuterated parent phthalate, researchers can track the biotransformation process and identify the sequence of metabolic reactions. For instance, tracer studies have confirmed that the metabolism of DEHP involves initial hydrolysis to MEHP, followed by oxidative metabolism of the ethylhexyl side chain to form various oxidized metabolites, including hydroxylated and carboxylated derivatives.
The detection of deuterated 5-Carboxyhexyl Phthalate and other oxidized metabolites in urine and feces following administration of deuterated DEHP provides direct evidence for these metabolic pathways. researchgate.net This detailed understanding of phthalate metabolism is crucial for identifying the specific metabolites that may be responsible for toxic effects and for selecting appropriate biomarkers of exposure for human biomonitoring studies.
Interactive Data Table: Key Findings from Toxicokinetic Studies
| Study Focus | Animal Model | Key Finding |
|---|---|---|
| ADME Profile | Pig | Following oral DEHP administration, the metabolite MEHP is systemically absorbed. slu.se |
| Elimination Kinetics | Human (Volunteer Study) | The mean elimination half-life of D4-MEHP was 3.5 ± 1.4 hours after a single oral dose. nih.gov |
| Metabolic Pathway | Human (Volunteer Study) | Secondary oxidized metabolites are major urinary excretion products following exposure to the parent phthalate. nih.gov |
Contribution to Exposure Assessment Research
The use of this compound is fundamental to the quality and validity of exposure assessment research. Human biomonitoring, the direct measurement of chemicals or their metabolites in human specimens, is the gold standard for assessing internal exposure. The accuracy of these measurements is paramount, and this is where deuterated internal standards like this compound are essential. They are added to samples at a known concentration at the beginning of the analytical process and behave almost identically to their non-deuterated counterparts, allowing for the correction of any loss of analyte during sample preparation and analysis. This ensures that the final measured concentration of the phthalate metabolite is a true representation of the level in the individual.
Accurate estimation of environmental and population-wide exposure to phthalates is a cornerstone of public health research. Large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and the European Human Biomonitoring Initiative (HBM4EU), rely on precise analytical methods to determine the distribution of phthalate metabolite concentrations in the general population escholarship.orgnih.gov. The use of isotope dilution mass spectrometry with internal standards like this compound provides the necessary accuracy to establish reference ranges for phthalate exposure, identify highly exposed populations, and set priorities for public health interventions nih.govmdpi.com.
For instance, data from such studies have revealed widespread exposure to a number of phthalates among the general population escholarship.org. By ensuring the reliability of these measurements, this compound contributes to the body of evidence that informs risk assessments and regulatory decisions regarding phthalate use.
Table 1: Representative Median Urinary Concentrations of Select Phthalate Metabolites in the U.S. Population (NHANES data)
| Phthalate Metabolite | Parent Phthalate | Median Concentration (ng/mL) |
| Mono-ethyl phthalate (MEP) | Diethyl phthalate (DEP) | 96.2 |
| Mono-n-butyl phthalate (MnBP) | Di-n-butyl phthalate (DnBP) | 17.5 |
| Mono-benzyl phthalate (MBzP) | Butylbenzyl phthalate (BBzP) | 10.9 |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | Di(2-ethylhexyl) phthalate (DEHP) | 16.8 |
Note: Data are illustrative and compiled from various NHANES cycles. The accuracy of these measurements relies on methods using internal standards like this compound.
Understanding the pathways through which humans are exposed to phthalates is crucial for developing effective exposure reduction strategies. Phthalate exposure can occur through ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal absorption from personal care products and other consumer goods escholarship.org. Human biomonitoring data, generated using analytical methods validated with internal standards like this compound, can help to elucidate the relative importance of these different pathways.
By correlating urinary metabolite concentrations with information on diet, lifestyle, and product use, researchers can identify significant sources of exposure. For example, studies have shown that diet is a major source of exposure to high-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP), while personal care products are a significant contributor to exposure to low-molecular-weight phthalates such as Diethyl phthalate (DEP) escholarship.org. The precision afforded by the use of deuterated internal standards is critical for discerning these often subtle differences in exposure sources.
Public health interventions and regulatory actions aim to reduce exposure to potentially harmful chemicals. Monitoring temporal trends in exposure is therefore essential to evaluate the effectiveness of these measures. Long-term biomonitoring programs, such as NHANES, provide invaluable data on how exposure to phthalates and their replacements is changing over time escholarship.orgnih.govnih.govalicetivarovsky.com.
The consistent and accurate measurement of phthalate metabolites over many years, made possible by the use of stable isotope-labeled internal standards like this compound, has been instrumental in demonstrating these trends. For example, studies analyzing NHANES data have shown a significant decrease in the exposure of the U.S. population to certain legacy phthalates, such as DEHP, DnBP, and BBzP, over the last decade escholarship.orgnih.govnih.govalicetivarovsky.com. Conversely, these studies have also documented a corresponding increase in exposure to alternative plasticizers nih.govnih.gov.
Insights into Alternative Plasticizer Research and Substitution Trends
Concerns about the potential health effects of certain phthalates have led to their restriction and replacement with alternative plasticizers. However, the safety of these substitutes is not always well-established, raising concerns about "regrettable substitution," where one harmful chemical is replaced by another with similar or different adverse effects d-nb.info.
Human biomonitoring plays a crucial role in tracking the extent to which these alternative plasticizers are being used and whether they are leading to widespread human exposure. The development of analytical methods to measure the metabolites of these newer plasticizers, often incorporating deuterated internal standards, is a key area of research.
The application of these methods in large-scale population studies has provided clear evidence of the shift in plasticizer use. For instance, biomonitoring data has shown increasing exposure to alternative plasticizers such as Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl) terephthalate (B1205515) (DEHTP) nih.govnih.govresearchgate.net. The reliable quantification of the metabolites of these emerging plasticizers, facilitated by the principles of isotope dilution that underpin the use of standards like this compound, is essential for assessing their potential public health impact and informing future regulatory decisions.
Table 2: Trends in Exposure to Legacy and Alternative Plasticizers
| Plasticizer Type | Compound | Observed Trend in Human Biomonitoring Studies |
| Legacy Phthalate | Di(2-ethylhexyl) phthalate (DEHP) | Decreasing |
| Legacy Phthalate | Di-n-butyl phthalate (DnBP) | Decreasing |
| Legacy Phthalate | Butylbenzyl phthalate (BBzP) | Decreasing |
| Alternative Plasticizer | Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) | Increasing |
| Alternative Plasticizer | Di(2-ethylhexyl) terephthalate (DEHTP) | Increasing |
Note: Trends are based on findings from various international biomonitoring studies. The accuracy of these trend analyses is dependent on consistent and reliable analytical methods, often employing deuterated internal standards.
Future Research Directions in 5 Carboxyhexyl Phthalate D4 and Phthalate Metabolite Research
Development of Novel and More Efficient Analytical Methods
The demand for higher throughput and more comprehensive analysis of phthalate (B1215562) metabolites necessitates the continuous evolution of analytical methodologies. Future research will likely focus on developing methods that are faster, more cost-effective, and capable of detecting an even broader range of metabolites at lower concentrations. The role of 5-Carboxyhexyl Phthalate-d4 and other deuterated standards is central to this endeavor, as they are essential for ensuring the accuracy of quantification by correcting for matrix effects and variations in instrument response.
Prospective research areas include:
High-Throughput Screening: Miniaturizing sample preparation techniques and employing automated liquid handling systems can significantly increase the number of samples processed. Developing methods that require smaller sample volumes is particularly important for studies involving sensitive populations, such as neonates.
Advanced Chromatographic Techniques: Exploring the use of supercritical fluid chromatography (SFC) and multi-dimensional liquid chromatography (LCxLC) could offer improved separation of isomeric and isobaric metabolites, which are often challenging to distinguish using conventional LC-MS/MS.
High-Resolution Mass Spectrometry (HRMS): While targeted triple-quadrupole MS is the current standard, the use of HRMS platforms like Orbitrap and TOF-MS for non-targeted screening could help identify novel or unexpected phthalate metabolites in biological and environmental samples. This compound serves as a crucial anchor point in these complex datasets for quality control and semi-quantitative analysis.
Expanding Understanding of Non-Canonical Metabolic Pathways
Current understanding of phthalate metabolism is largely centered on a series of well-documented hydrolysis and oxidation reactions. researchgate.net However, the full spectrum of biotransformation pathways, particularly those involving conjugation (e.g., glucuronidation, sulfation) or gut microbiome activity, is not completely understood. Isotopically labeled standards are indispensable tools for elucidating these non-canonical pathways.
Future research directions include:
In Vitro and In Vivo Metabolism Studies: Utilizing human liver microsomes, hepatocytes, and animal models to trace the metabolic fate of parent phthalates. The co-administration of labeled and unlabeled phthalates can help differentiate between administered compounds and background exposure.
Identifying Novel Metabolites: Non-targeted screening of biological samples using HRMS can reveal previously unidentified metabolites. Deuterated standards like this compound are vital for confirming the identity of these novel compounds through techniques like isotope pattern matching and for developing quantitative methods once they are identified.
Refinement of Exposure Assessment Models for Diverse Populations and Environments
Accurate assessment of human exposure to phthalates is critical for epidemiological studies and risk assessment. nih.gov While biomonitoring using urinary metabolites is the gold standard, current exposure models can be improved by incorporating more detailed data from diverse populations and environments. researchgate.net The precision afforded by using internal standards like this compound in biomonitoring studies provides the high-quality data needed to build and validate these models. researchgate.net
Key areas for future model refinement:
Pharmacokinetic Modeling: Developing more sophisticated pharmacokinetic (PK) models that can account for variability in metabolism due to age, sex, genetic polymorphisms, and co-exposures. researchgate.net High-quality biomonitoring data is essential for parameterizing and validating these models.
Source Apportionment: Integrating environmental monitoring data with biomonitoring data to better identify the primary sources of phthalate exposure (e.g., diet, personal care products, indoor dust). nih.gov
Vulnerable Populations: Focusing on understudied populations, such as pregnant women, infants, and occupationally exposed individuals, to understand unique exposure patterns and potential health risks. nih.govinsp.mx Given the short biological half-life of phthalates, repeated measurements are often necessary to accurately characterize exposure during sensitive windows like pregnancy. nih.gov
Application in Broader Environmental Fate and Transport Studies
Phthalates are ubiquitous environmental contaminants found in various matrices, including water, soil, sediment, and air. researchgate.netnih.gov Understanding their environmental fate—how they move, transform, and persist—is crucial for predicting environmental concentrations and human exposure pathways. researchgate.netrsc.org Isotopically labeled compounds can be used as powerful tracers in controlled laboratory and field studies to investigate these processes.
Future research should focus on:
Degradation Pathways: Elucidating the abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) pathways for a wider range of phthalates and their metabolites in different environmental compartments. rsc.orgresearchgate.net
Bioaccumulation and Trophic Transfer: Studying the potential for phthalates and their metabolites to accumulate in organisms and move up the food chain, particularly in aquatic ecosystems.
Modeling Environmental Transport: Using data from tracer studies to develop and validate models that predict the movement of phthalates from their sources through the environment to human receptors. researchgate.net For instance, models can be used to understand the transport of phthalates from biosolid-amended agricultural soils to groundwater. researchgate.net
Conclusion
Summary of the Academic Significance of 5-Carboxyhexyl Phthalate-d4
The academic significance of this compound lies in its role as a high-fidelity internal standard for the analysis of phthalate (B1215562) metabolites, particularly the secondary metabolites of Di(2-ethylhexyl) phthalate (DEHP). In analytical chemistry, especially in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for correcting variations that can occur during sample preparation and analysis.
Being a deuterated analog, this compound is chemically identical to its naturally occurring counterpart, mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), but has a slightly higher mass due to the presence of deuterium (B1214612) atoms. This property allows it to be distinguished by the mass spectrometer while behaving similarly to the target analyte throughout the analytical process. This ensures a high degree of accuracy and precision in the quantification of MECPP, a key biomarker of DEHP exposure. The use of such stable isotope-labeled standards is considered the gold standard in quantitative bioanalysis.
Recap of Key Research Contributions and Analytical Advancements
The application of this compound has been pivotal in numerous human biomonitoring studies aimed at understanding the extent of public exposure to DEHP. These studies have consistently detected phthalate metabolites in the majority of the population, indicating widespread exposure.
Key Research Contributions:
Accurate Exposure Assessment: By enabling precise measurement of MECPP, this compound has contributed to a more accurate understanding of the internal dose of DEHP in various populations, including vulnerable groups such as pregnant women and children.
Understanding Phthalate Metabolism: Research utilizing this internal standard has helped to elucidate the metabolic pathways of DEHP in the human body, showing that oxidative metabolites like MECPP are often present at higher concentrations and have longer half-lives than the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). This has led to the recognition of these secondary metabolites as more reliable biomarkers of exposure.
Linking Exposure to Health Outcomes: The accurate exposure data generated using this compound has been crucial in epidemiological studies investigating the association between DEHP exposure and various health effects, including reproductive and developmental issues.
Analytical Advancements:
The use of this compound has been integral to the development and validation of advanced analytical methods for phthalate metabolite analysis. These methods, predominantly based on LC-MS/MS, offer high sensitivity and selectivity, allowing for the detection of very low concentrations of metabolites in complex biological matrices like urine. The incorporation of this internal standard helps to minimize matrix effects and compensate for any loss of analyte during sample preparation, leading to more reliable and reproducible results.
Below is an interactive data table summarizing the analytical parameters in methods utilizing this compound's non-deuterated counterpart as a biomarker.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| MECPP | Urine | LC-MS/MS | 0.02 µg/L | 0.07 µg/L |
| MECPP | Urine | HPLC-ESI-MS/MS | 0.02 ng/mL | Not Specified |
| MECPP | Urine | Online SPE-LC-MS/MS | 0.01-0.5 ng/mL | 0.07-3.1 ng/mL |
Implications for Environmental Science and Exposure Biomonitoring Methodologies
The availability and application of this compound have significant implications for the fields of environmental science and exposure biomonitoring.
Improved Risk Assessment: By providing accurate and reliable data on human exposure to DEHP, this internal standard contributes to more robust risk assessments of phthalates. This information is vital for regulatory agencies in setting safe exposure limits and implementing policies to protect public health.
Standardization of Methods: The use of isotopically labeled internal standards like this compound promotes the standardization and harmonization of analytical methods across different laboratories. This is essential for the comparability of data from various studies and for large-scale biomonitoring programs.
Future of Biomonitoring: As concerns about the health effects of endocrine-disrupting chemicals continue to grow, the demand for accurate and sensitive biomonitoring methods will increase. This compound and other similar stable isotope-labeled standards will remain indispensable tools for researchers and public health officials in their efforts to understand and mitigate the risks associated with environmental chemical exposures.
Q & A
Q. How can 5-Carboxyhexyl Phthalate-d4 (5-CHP-d4) be quantified in biological samples using mass spectrometry?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., diethyl phthalate-d4 or monocyclohexyl phthalate-d4) to correct for matrix effects and ionization efficiency. Sample preparation should include solid-phase extraction (SPE) to isolate metabolites, followed by derivatization if required for volatility. Calibration curves should be matrix-matched to account for biological interferences .
Q. What chromatographic techniques are optimal for separating 5-CHP-d4 from structural isomers or co-eluting metabolites?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5MS) is recommended for resolving deuterated phthalates. Adjust temperature gradients to improve separation, and confirm peak identity using retention time indices and deuterium-specific ion fragments (e.g., m/z shifts) .
Q. What are the best practices for storing and handling 5-CHP-d4 to ensure stability?
- Methodological Answer : Store in sealed, light-resistant containers at −20°C to prevent degradation. For laboratory use, prepare fresh working solutions in acetonitrile or methanol weekly. Follow safety protocols for skin and inhalation exposure, including chemical-resistant gloves and fume hoods during handling .
Q. Which internal standards are compatible with 5-CHP-d4 in multi-analyte panels targeting phthalate metabolites?
- Methodological Answer : Isotopically labeled analogs like mono-n-butyl phthalate-¹³C₂ and di-n-butyl phthalate-d4 are validated for simultaneous quantification. Ensure deuterium labels do not overlap with target analytes in mass transitions .
Advanced Research Questions
Q. How can matrix effects be minimized when using 5-CHP-d4 as an internal standard in complex environmental or biological matrices?
- Methodological Answer : Implement matrix-matched calibration standards and post-column infusion to assess ion suppression/enhancement. Use a stable isotope dilution assay (SIDA) with 5-CHP-d4 as a surrogate to normalize recovery rates. Optimize SPE cleanup steps (e.g., C18 or HLB cartridges) to remove interfering lipids or proteins .
Q. What validation parameters are critical for ensuring the accuracy of 5-CHP-d4 quantification in longitudinal exposure studies?
- Methodological Answer : Validate methods using precision (intra-day/inter-day CV <15%), accuracy (spiked recovery 85–115%), and limits of detection (LOD <0.1 ng/mL). Include certified reference materials (CRMs) and interlaboratory comparisons to confirm reproducibility. Document extraction efficiency and stability under freeze-thaw cycles .
Q. How can discrepancies in reported recovery rates of 5-CHP-d4 across studies be resolved?
- Methodological Answer : Reconcile variability by standardizing extraction protocols (e.g., solvent polarity, pH adjustments) and validating against CRM datasets. Cross-check deuterium retention in synthesized standards using nuclear magnetic resonance (NMR) to rule out isotopic exchange or degradation .
Q. What derivatization strategies enhance the detectability of 5-CHP-d4 in GC-MS-based workflows?
- Methodological Answer : Employ BSTFA (+1% TMCS) or PFBHA derivatization to improve volatility and ionization. Optimize reaction time and temperature to maximize yield while avoiding side reactions. Confirm derivatization efficiency using internal standards with similar functional groups .
Data Analysis and Reporting
Q. How should researchers address conflicting data on the environmental persistence of 5-CHP-d4 compared to non-deuterated analogs?
- Methodological Answer : Conduct controlled degradation studies under UV light or microbial exposure, comparing deuterated and non-deuterated forms. Use high-resolution mass spectrometry (HRMS) to track isotopic patterns and degradation byproducts. Statistically analyze half-life differences using ANOVA or mixed-effects models .
Q. What statistical approaches are recommended for analyzing low-dose 5-CHP-d4 exposure in epidemiological studies?
- Methodological Answer : Apply multivariate regression models adjusted for creatinine-corrected urinary concentrations. Use machine learning (e.g., LASSO regression) to identify confounding variables. Report uncertainty intervals and sensitivity analyses for non-detects or censored data .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance in studies involving 5-CHP-d4 in human biomonitoring?
Q. What metadata should be documented to enable replication of 5-CHP-d4 analytical methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
